



# Application Notes and Protocols: Synthesis of CYP1B1 Ligand 2

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] It is overexpressed in a wide range of human tumors, making it a significant target in cancer therapy.[2][3] CYP1B1 is involved in the metabolic activation of procarcinogens and the development of resistance to several anticancer drugs.[3][4] Therefore, the development of potent and selective CYP1B1 inhibitors is a crucial area of research. This document provides a detailed protocol for the synthesis of **CYP1B1 Ligand 2**, a potential inhibitor of CYP1B1, and outlines its relevance in cancer research.

**CYP1B1 Ligand 2** is identified as the target protein ligand for the PROTAC (Proteolysis Targeting Chimera) CYP1B1 degrader-2, suggesting its application in targeted protein degradation strategies for lung cancer research.[5]

Chemical Profile of **CYP1B1 Ligand 2**:[5]



Property	Value
Molecular Formula	C18H12CIN3OS2
CAS Number	2836297-58-4
SMILES	CIC1=CC=C(C=C1)NC2=NC(=CS2)C3=NC(=C S3)C4=CC=CC=C4O

## **Comparative Activity of CYP1B1 Inhibitors**

The development of selective CYP1B1 inhibitors is challenging due to the high homology with other CYP1A enzymes.[2] The following table summarizes the inhibitory activity of various reported CYP1B1 inhibitors.

Compound	CYP1B1 IC50 (nM)	Selectivity over CYP1A1	Selectivity over CYP1A2	Reference
α- Naphthoflavone (ANF)	60	-	-	[6]
Compound 4c (a flavonoid derivative)	0.043	~267-fold	~6209-fold	[6]
2,4,3',5'- Tetramethoxystil bene (TMS)	6	50-fold	500-fold	[6]
Compound C9	2.7	>37037-fold	>7407-fold	[2][6]
Compound 2a	75	>10-fold	-	[4]
Compound 9e (ANF derivative)	0.49	-	-	[7]
Compound 9j (ANF derivative)	0.52	-	-	[7]



# Experimental Protocols Synthesis of CYP1B1 Ligand 2

The following is a proposed synthetic protocol for **CYP1B1 Ligand 2** based on its bithiazole scaffold, a common motif in potent CYP1B1 inhibitors. This protocol is based on general principles of organic synthesis for similar structures.

#### Materials:

- 2-bromo-1-(4-hydroxyphenyl)ethan-1-one
- Thiourea
- 2,4-dichloro-1,3,5-triazine
- 4-chloroaniline
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Ethanol
- · Ethyl acetate
- Hexane
- Sodium bicarbonate
- · Magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

• Synthesis of 2-amino-4-(4-hydroxyphenyl)thiazole:



- To a solution of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq).
- Reflux the mixture for 4 hours.
- Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-4-(4-hydroxyphenyl)thiazole.
- Synthesis of 2-chloro-4-(4-(2-aminothiazol-4-yl)phenyl)thiazole:
  - This step involves the construction of the second thiazole ring, which is a common strategy in the synthesis of bithiazole compounds. A plausible approach would be a Hantzsch thiazole synthesis variant or a cross-coupling strategy. For the purpose of this protocol, a representative multi-step procedure is outlined.
- Final coupling to synthesize CYP1B1 Ligand 2:
  - Dissolve 2-chloro-4-(4-(2-aminothiazol-4-yl)phenyl)thiazole (1.0 eq) and 4-chloroaniline (1.2 eq) in DMF.
  - Add DIPEA (2.0 eq) to the mixture.
  - Heat the reaction at 80°C for 12 hours.
  - After cooling, pour the reaction mixture into water and extract with ethyl acetate.
  - Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain CYP1B1 Ligand 2.

#### Characterization:



 The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

### In Vitro CYP1B1 Inhibition Assay (EROD Assay)

The inhibitory activity of the synthesized ligand against CYP1B1 can be determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay.[3]

#### Materials:

- Recombinant human CYP1B1 enzyme
- 7-Ethoxyresorufin
- NADPH
- Potassium phosphate buffer
- Synthesized CYP1B1 Ligand 2
- 96-well microplate
- Fluorescence plate reader

#### Procedure:

- Prepare a stock solution of the synthesized ligand in DMSO.
- In a 96-well plate, add potassium phosphate buffer, recombinant CYP1B1 enzyme, and varying concentrations of the ligand.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding a solution of 7-ethoxyresorufin and NADPH.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding acetonitrile.



- Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
- Calculate the percent inhibition for each concentration of the ligand and determine the IC50 value by non-linear regression analysis.

# Signaling Pathway and Experimental Workflow CYP1B1 Regulatory Pathway

CYP1B1 expression is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] Upon binding to a ligand (e.g., polycyclic aromatic hydrocarbons), the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter region of the CYP1B1 gene, inducing its transcription.[8][9]



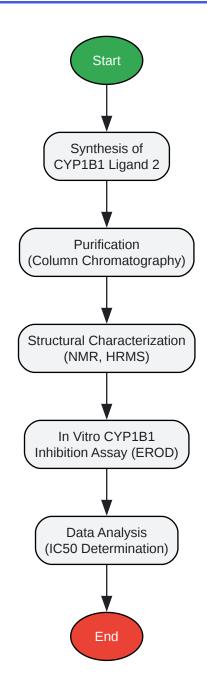
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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 gene expression.

## **Experimental Workflow for Synthesis and Evaluation**

The following diagram outlines the general workflow for the synthesis and biological evaluation of **CYP1B1 Ligand 2**.





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Caption: General workflow for the synthesis and evaluation of CYP1B1 Ligand 2.

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